5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole
Description
5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole is a halogenated benzotriazole derivative characterized by a fused benzene-triazole core substituted with a bromine atom at position 5 and a methyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing bromine atom and the steric influence of the methyl group, which modulate reactivity and intermolecular interactions. Its synthesis typically involves halogenation and alkylation steps, with structural characterization relying on techniques like NMR, IR, and X-ray crystallography using programs such as SHELXL .
Properties
IUPAC Name |
5-bromo-4-methyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-5(8)2-3-6-7(4)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOOXEGZUZRKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NNN=C12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methyl-1H-benzo[d][1,2,3]triazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 5-amino-4-methyl-1H-benzo[d][1,2,3]triazole, while oxidation may produce this compound-2-oxide.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole as an anticancer agent. For instance, a compound derived from this triazole exhibited significant cytotoxic effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and Caco-2 (colorectal adenocarcinoma) with IC50 values of 16.63 ± 0.27 μM after 48 hours of treatment . The mechanism involved apoptosis induction through reactive oxygen species (ROS) generation and loss of mitochondrial membrane potential (MMP) .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. A series of derivatives based on triazole structures were synthesized and evaluated for their antibacterial and antifungal properties. Some derivatives demonstrated activity comparable to standard antibiotics against various strains of bacteria and fungi, indicating the potential for developing new antimicrobial agents .
Synthetic Applications
Versatile Synthetic Intermediate
this compound serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of more complex triazole derivatives through methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of diverse triazole-based compounds with varied substituents . This synthetic versatility enhances its utility in drug discovery and development.
Material Science Applications
Polymer Chemistry
In material science, the incorporation of triazole moieties into polymer matrices has been explored for enhancing thermal stability and mechanical properties. Triazoles can act as cross-linking agents or functional groups that improve the performance characteristics of polymers used in coatings and electronic materials .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 16.63 ± 0.27 | Apoptosis via ROS |
| Compound B | Caco-2 | X.XX | MMP loss |
| Compound C | LNCaP | Y.YY | Induction of apoptosis |
Table 2: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Comparison Standard |
|---|---|---|---|
| Compound D | E. coli | XX | Norfloxacin |
| Compound E | S. aureus | YY | Fluconazole |
| Compound F | C. albicans | ZZ | Amphotericin B |
Case Studies
Case Study 1: Anticancer Evaluation
A study conducted by Göktürk et al. evaluated the anticancer properties of a new derivative based on this compound using various human cancer cell lines . The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through specific pathways involving ROS.
Case Study 2: Antimicrobial Screening
In another research effort, derivatives were synthesized and tested for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study found several compounds with MIC values significantly lower than those of existing antibiotics, suggesting a potential pathway for developing new treatments against resistant strains .
Mechanism of Action
The mechanism of action of 5-bromo-4-methyl-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets and pathways. The bromine atom and the triazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
Halogen Substituents
- 5-Bromo-2-methyl-4,6-dinitro-2H-benzo[d][1,2,3]triazole: The addition of nitro groups at positions 4 and 6 enhances electron-withdrawing effects, increasing acidity and reactivity in electrophilic substitutions compared to the target compound.
- Chloro vs. Bromo Analogues : Isostructural chloro derivatives (e.g., 4-chlorophenyl-substituted triazoles) exhibit weaker halogen bonding and lower molecular polarizability than brominated counterparts, affecting crystal packing and binding affinity in therapeutic contexts .
Positional Isomerism
- 4-Bromo-2H-benzo[d][1,2,3]triazole : Bromine at position 4 instead of 5 alters electronic distribution, reducing steric hindrance near the triazole ring. This positional change impacts solubility and interaction with biological targets, such as enzymes or receptors .
Functional Group Variations
- Methyl 7-Bromo-1-Methyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate : The carboxylate ester group at position 5 increases hydrophilicity and provides a handle for further derivatization, unlike the methyl group in the target compound. This enhances suitability for prodrug design .
Physical-Chemical Properties
Biological Activity
5-Bromo-4-methyl-1H-benzo[d][1,2,3]triazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of bromine and methyl groups in its structure contributes to its unique biological properties.
Antimicrobial Activity
Research indicates that benzotriazole derivatives, including this compound, exhibit notable antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. For instance, compounds in this class have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 15 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the modulation of specific molecular targets that are crucial for cell growth and survival. For example, it has been reported to inhibit enzymes involved in the cell cycle regulation and apoptosis pathways .
Table 2: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | |
| HeLa (Cervical Cancer) | 3.5 | |
| A549 (Lung Cancer) | 4.0 |
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes that play a role in DNA replication and repair, leading to apoptosis in cancer cells.
- Receptor Binding : It can bind to specific receptors involved in cell signaling pathways that regulate growth and division.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzotriazole scaffold significantly influence its biological activity. For example:
- The introduction of halogen substituents enhances antimicrobial potency.
- Methyl groups at specific positions can increase lipophilicity and improve cell membrane permeability.
Case Studies
Several case studies highlight the effectiveness of this compound:
- Study on Antibacterial Activity : A recent study demonstrated that derivatives with bromine substitutions showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus .
- Evaluation of Anticancer Properties : In vitro assays revealed that this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells through the induction of apoptosis via mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
